2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone;hydrobromide is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The incorporation of a thiophene ring and a hydrobromide group further enhances its chemical and biological properties.
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole or thiophene rings.
Common reagents and conditions used in these reactions include organic solvents like DMSO, acetonitrile, and elevated temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential in antimicrobial and antiparasitic studies.
Medicine: Research is ongoing to explore its anticancer and antiviral properties.
Industry: It is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives are known to inhibit microtubule polymerization, which is crucial for cell division. This makes them effective against rapidly dividing cells, such as cancer cells and parasites . The thiophene ring may enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar compounds include:
2-(1-hydroxyethyl)benzimidazole: Known for its antimicrobial properties.
Lansoprazole sulfide: Used as a proton pump inhibitor in the treatment of gastric ulcers.
Compared to these compounds, 2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone;hydrobromide offers a unique combination of a benzimidazole and thiophene ring, which may provide enhanced biological activity and specificity .
Properties
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2.BrH/c1-9-4-5-10-11(7-9)16-14(15-10)19-8-12(17)13-3-2-6-18-13;/h2-7H,8H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIJLMRLQTXBFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)C3=CC=CS3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.